molecular formula C9H10FI B2696017 2-fluoro-1-iodo-4-(propan-2-yl)benzene CAS No. 1369808-50-3

2-fluoro-1-iodo-4-(propan-2-yl)benzene

Cat. No.: B2696017
CAS No.: 1369808-50-3
M. Wt: 264.082
InChI Key: CAIRFVGZXFLYJF-UHFFFAOYSA-N
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Description

2-fluoro-1-iodo-4-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10FI It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the second position, an iodine atom at the first position, and a propan-2-yl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1-iodo-4-(propan-2-yl)benzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 2-Fluoro-4-propan-2-ylbenzene using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-1-iodo-4-(propan-2-yl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The propan-2-yl group can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.

Major Products

    Substitution Reactions: Products include azides, nitriles, and various organometallic compounds.

    Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.

    Reduction Reactions: Products include hydrocarbons with fewer halogen atoms.

Scientific Research Applications

2-fluoro-1-iodo-4-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 2-fluoro-1-iodo-4-(propan-2-yl)benzene depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for enzymes, interacting with active sites and affecting enzyme activity. In radiolabeled compounds, it serves as a marker for imaging, allowing for the visualization of biological processes. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

2-fluoro-1-iodo-4-(propan-2-yl)benzene can be compared with other halogenated benzene derivatives, such as:

  • 2-Fluoro-1-bromo-4-propan-2-ylbenzene
  • 2-Fluoro-1-chloro-4-propan-2-ylbenzene
  • 2-Fluoro-1-iodo-4-methylbenzene

These compounds share similar structures but differ in the type and position of halogen substituents. The presence of different halogens can influence the reactivity, physical properties, and potential applications of these compounds. For example, iodine is a larger and more polarizable atom compared to bromine or chlorine, which can affect the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

2-fluoro-1-iodo-4-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FI/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIRFVGZXFLYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369808-50-3
Record name 2-fluoro-1-iodo-4-(propan-2-yl)benzene
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